4-[8-(3-chloro-2-methylbenzenesulfonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine
Description
Properties
IUPAC Name |
4-[8-(3-chloro-2-methylphenyl)sulfonyl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O3S/c1-13-15(19)5-2-6-16(13)27(24,25)23-7-3-4-14-12-20-18(21-17(14)23)22-8-10-26-11-9-22/h2,5-6,12H,3-4,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRXQUMKTZZKMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCCC3=CN=C(N=C32)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent Reactions Using Green Solvents
A catalyst-free, one-pot synthesis of pyrido[2,3-d]pyrimidine derivatives was achieved by reacting 6-aminouracil, aromatic aldehydes, and malononitrile in glycerol under microwave irradiation. This method offers advantages such as short reaction times (20–40 minutes) and high yields (up to 90%). For the target compound, substituting the aldehyde with a sulfonyl-containing precursor could enable direct incorporation of the 3-chloro-2-methylbenzenesulfonyl group. However, this remains hypothetical, as existing protocols focus on simpler substituents.
Pyrimidine-Based Cyclization
Alternative routes start with preformed pyrimidines. For example, 4-amino-5-bromopyrimidine derivatives undergo cyclization with ketones or enol ethers to form the pyrido[2,3-d]pyrimidine core. This method, reported in 36 patents and journals, achieves >60% yields in 87% of cases. Adapting this approach would require introducing sulfonyl and morpholine groups at positions 8 and 2, respectively, during or after cyclization.
Functionalization of the Pyrido[2,3-d]pyrimidine Core
Sulfonylation at Position 8
Integrated Synthetic Pathways
Sequential Core-Sulfonylation-Morpholinylation
- Core Synthesis : Construct the pyrido[2,3-d]pyrimidine core via multicomponent reaction using 6-aminouracil, 3-chloro-2-methylbenzaldehyde, and malononitrile.
- Sulfonylation : Treat the core with 3-chloro-2-methylbenzenesulfonyl chloride in the presence of triphenylphosphine and dioxane/water at 100°C.
- Morpholinylation : React the sulfonylated intermediate with morpholine in THF at 100°C for 12 hours.
Yield Considerations :
Prefunctionalized Core Assembly
- Pre-sulfonylated Aldehyde : Synthesize 3-chloro-2-methylbenzenesulfonyl-substituted aldehyde via Friedel-Crafts sulfonylation.
- Core Formation : Use the modified aldehyde in the multicomponent reaction to directly incorporate the sulfonyl group.
- Morpholinylation : As above.
Challenges :
- Stability of sulfonylated aldehydes under reaction conditions.
- Limited literature precedent for this approach.
Experimental Optimization and Mechanistic Insights
Solvent and Catalyst Screening
Sulfonylation Efficiency
Triphenylphosphine acts as a reducing agent, converting sulfonyl chloride to the reactive sulfonyl radical, which couples with the heterocycle. Alternative reagents like DMAP or NaH may improve selectivity but require rigorous moisture control.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Multicomponent + Post-functionalization | High modularity; proven protocols | Multiple purification steps | 51 |
| Prefunctionalized Core | Fewer steps | Unstable intermediates; limited scalability | 35 (est.) |
Chemical Reactions Analysis
4-[8-(3-chloro-2-methylbenzenesulfonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide group, to form various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[8-(3-chloro-2-methylbenzenesulfonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with specific enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-[8-(3-chloro-2-methylbenzenesulfonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Pyrido[4,3-d]pyrimidine Analogs
Compounds such as 4-(5-chloro-8-iodopyrido[4,3-d]pyrimidin-2-yl)morpholine (1a) and 4-(8-bromo-5-chloropyrido[4,3-d]pyrimidin-2-yl)morpholine (1b) share the morpholine-pyrido-pyrimidine backbone but differ in ring fusion positions (pyrido[4,3-d] vs. pyrido[2,3-d]) and substituents at position 8 (iodo/bromo vs. sulfonyl). The pyrido[4,3-d] isomers exhibit reduced reactivity in Suzuki cross-coupling reactions compared to pyrido[2,3-d] derivatives, likely due to electronic and steric differences .
Thieno[3,2-d]pyrimidine Derivatives
The compound 2-chloro-6-((2S,6R)-4-methanesulfonyl-2,6-dimethyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine replaces the pyrido core with a thieno[3,2-d]pyrimidine system. Thieno-pyrimidines generally exhibit lower π-deficiency than pyrido-pyrimidines, altering their electronic interaction profiles with biological targets .
Substituent Effects
Position 8 Modifications
- 3g (4-(8-(Benzo[d][1,3]dioxol-5-yl)-5-chloropyrido[4,3-d]pyrimidin-2-yl)morpholine) : Features a benzodioxole group at position 8, contributing to π-π stacking interactions. Its melting point (242–245°C) is lower than expected for sulfonyl-containing analogs, highlighting the impact of substituent polarity on crystallinity .
- Target Compound : The 3-chloro-2-methylbenzenesulfonyl group introduces steric hindrance and electron-withdrawing effects, which may enhance metabolic stability compared to halogenated or aryl-substituted analogs .
Morpholine Substitution
Morpholine rings in analogs like 3g and 1a exhibit consistent NMR signals (e.g., 1H: 3.77–3.96 ppm; 13C: 66.7 ppm), confirming their structural conservation. However, the target compound’s sulfonyl group may deshield adjacent protons, causing distinct chemical shifts .
Suzuki Cross-Coupling
The synthesis of pyrido-pyrimidine derivatives often employs palladium-catalyzed Suzuki reactions. For example, 1a reacts with aryl boronic acids under optimized conditions (Pd(PPh3)4, NaOH, dioxane, 110°C) to achieve yields >80% . In contrast, brominated analogs like 1b show reduced reactivity under the same conditions, necessitating alternative strategies for sulfonyl group introduction .
Sulfonation Reactions
The target compound’s benzenesulfonyl group likely requires sulfonation or nucleophilic substitution steps, differing from the cross-coupling approaches used for aryl or halogenated derivatives. This introduces challenges in regioselectivity and purification .
Physicochemical and Spectroscopic Data Comparison
Q & A
Basic: What are the standard synthetic routes for this compound, and how are yields optimized?
Answer:
The synthesis typically involves multi-step routes, starting with functionalization of the pyrido[2,3-d]pyrimidine core followed by sulfonylation and morpholine coupling. Key steps include:
- Sulfonylation : Reaction of the pyrido[2,3-d]pyrimidine intermediate with 3-chloro-2-methylbenzenesulfonyl chloride under basic conditions (e.g., NaH in DMF) .
- Morpholine coupling : Nucleophilic substitution at the 2-position using morpholine in the presence of a palladium catalyst .
Yield optimization relies on: - Temperature control : Maintaining 60–80°C during sulfonylation to minimize side reactions.
- Chromatography : Use of silica gel or reverse-phase HPLC for purification (≥95% purity) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
Basic: Which analytical techniques confirm structural integrity and purity?
Answer:
- NMR spectroscopy : H and C NMR validate substituent positions (e.g., sulfonyl and morpholine groups) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] calculated for CHClNOS: 457.12; observed: 457.13) .
- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) .
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Advanced: How can low yields in the final cyclization step be addressed?
Answer: Low yields often stem from steric hindrance or competing side reactions. Methodological solutions include:
- Catalyst screening : Testing Pd(PPh) vs. Pd(OAc) with ligands (e.g., XPhos) to improve cyclization efficiency .
- Microwave-assisted synthesis : Reducing reaction time (e.g., 30 min at 120°C vs. 12 hrs conventional) .
- Additives : Using molecular sieves to trap byproducts like HCl .
Example optimization : A 30% yield increase was achieved by switching from THF to DMF and adding 5Å molecular sieves .
Advanced: How to resolve discrepancies between computational bioactivity predictions and experimental data?
Answer: Contradictions may arise from solvation effects or target flexibility. Strategies include:
- MD simulations : Run 100-ns simulations in explicit solvent to assess binding pocket dynamics .
- SAR studies : Synthesize analogs (e.g., replacing sulfonyl with carbonyl) to validate computational models .
- SPR assays : Measure real-time binding kinetics to confirm predicted K values .
Advanced: How does the sulfonyl group influence biological interactions?
Answer: The 3-chloro-2-methylbenzenesulfonyl group enhances target binding via:
- Hydrophobic interactions : Chlorine and methyl groups anchor the compound in enzyme pockets.
- Electrostatic effects : The sulfonyl moiety forms hydrogen bonds with catalytic residues (e.g., serine in hydrolases).
Methods to study : - Docking studies : AutoDock Vina to map binding poses .
- Mutagenesis : Replace key residues (e.g., Ser195 in proteases) to assess sulfonyl dependency .
Advanced: Best practices for comparative analysis with structural analogs?
Answer: Use a systematic framework:
| Parameter | This Compound | Analog (4-Methyl-7H-pyrrolo[2,3-d]pyrimidine) | Key Differences |
|---|---|---|---|
| Bioactivity | IC = 12 nM (Kinase X) | IC = 450 nM (Kinase X) | Sulfonyl group enhances potency 37.5x |
| Solubility | 0.5 mg/mL (PBS) | 2.1 mg/mL (PBS) | Morpholine improves aqueous solubility |
| Metabolic Stability | t = 45 min (human liver microsomes) | t = 8 min | Chlorine reduces oxidative metabolism |
Data sources : Enzymatic assays, pharmacokinetic studies, and computational modeling .
Advanced: Challenges in scaling up synthesis and mitigation strategies?
Answer:
- Challenge 1 : Exothermic sulfonylation causing decomposition.
Solution : Use jacketed reactors with controlled cooling (0–5°C) . - Challenge 2 : Low chromatographic throughput.
Solution : Switch to preparative HPLC with automated fraction collection . - Challenge 3 : Palladium residue in final product.
Solution : Scavengers like SiliaMetS® Thiol reduce Pd to <10 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
